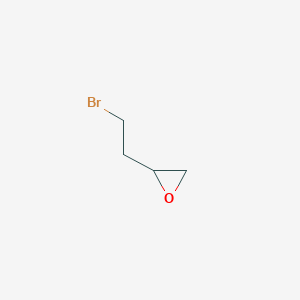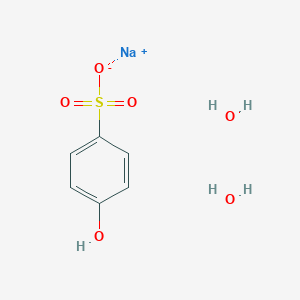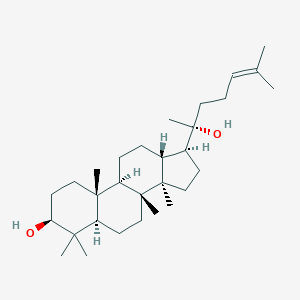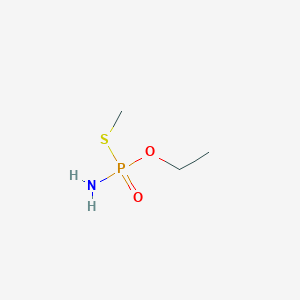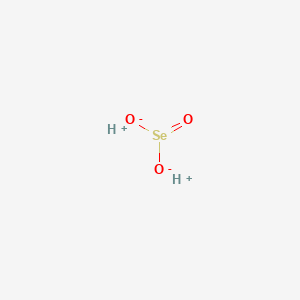
Selenite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenite is a type of mineral that is composed of calcium sulfate and is found in various forms such as clear, white, gray, and brown. It is commonly used in the production of gypsum boards, plaster, and fertilizers. In recent years, selenite has gained attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and environmental science.
Applications De Recherche Scientifique
Biofortification in Agriculture
Selenite, a form of selenium, has been extensively studied for its role in the biofortification of agricultural crops. Research has shown that when selenite is applied to the soil, it can significantly increase the selenium content in crops. For example, in potatoes grown in tropical soil, selenite application enhanced the selenium content in tubers and activated enzymes in the antioxidant system, though high doses reduced production and affected other nutritional elements (Oliveira et al., 2019). Similar effects were observed in rice, where soil application of selenite was effective for grain selenium accumulation and impacted other nutrient contents in the grains (Boldrin et al., 2013).
Novel Compounds Synthesis
Selenite is also significant in synthesizing novel compounds, particularly in the study of selenium-containing lead and bismuth compounds. Research in this area focuses on creating new materials with potential applications in various fields, including polar materials (Kovrugin et al., 2013).
Selenium Fertilization and Plant Growth
Studies have investigated the effect of selenite fertilization on different plants, like lentils and lettuce, evaluating aspects such as grain yield, seed selenium concentration, and antioxidant activity. It was found that selenite application could enhance the yield and nutritional quality of these crops (Ekanayake et al., 2015). Similarly, the regulation of sulfur assimilation in lettuce in the presence of selenite has been a subject of research, indicating how selenite impacts the sulfur metabolism in plants (Ríos et al., 2008).
Environmental Remediation
Selenite plays a role in environmental remediation, particularly in reducing selenium pollution. Research has been conducted on using different cathode materials for the direct electrochemical reduction of selenite to mitigate aquatic selenium pollution (Yang et al., 2022). Additionally, the effectiveness of nano-magnetite as an adsorbent for removing selenite from aqueous solutions has been evaluated, showing promising results for water purification applications (Wei et al., 2012).
Nutritional Studies and Biofortification
Selenite's role in enhancing the nutritional content of food crops through biofortification has been a significant area of study. Investigations have shown how selenite application affects the accumulation of selenium and its interaction with other nutrients in various crops, such as lettuce and rice (Ramos et al., 2011).
Propriétés
Numéro CAS |
14124-67-5 |
|---|---|
Nom du produit |
Selenite |
Formule moléculaire |
O3Se-2 |
Poids moléculaire |
126.97 g/mol |
Nom IUPAC |
selenite |
InChI |
InChI=1S/H2O3Se/c1-4(2)3/h(H2,1,2,3)/p-2 |
Clé InChI |
MCAHWIHFGHIESP-UHFFFAOYSA-L |
SMILES |
[O-][Se](=O)[O-] |
SMILES canonique |
[H+].[H+].[O-][Se](=O)[O-] |
Autres numéros CAS |
14124-67-5 |
Description physique |
Solid |
Synonymes |
Acid, Selenious Acid, Selenous Selenious Acid Selenite Selenous Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



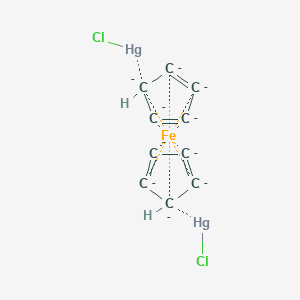
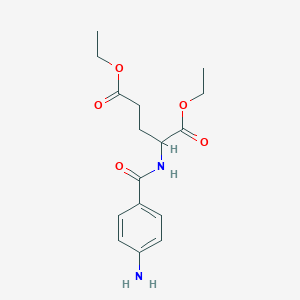
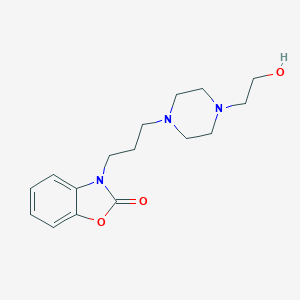

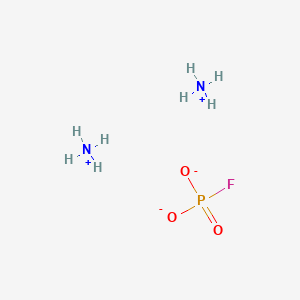
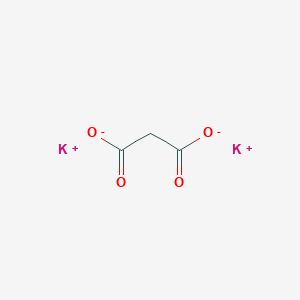
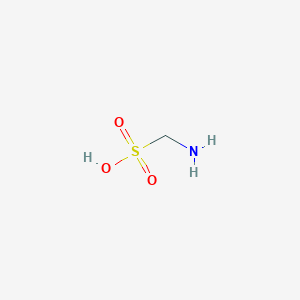
![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)

